molecular formula C9H11IO3 B181185 5-Iodo-1,2,3-trimethoxybenzene CAS No. 25245-29-8

5-Iodo-1,2,3-trimethoxybenzene

Cat. No.: B181185
CAS No.: 25245-29-8
M. Wt: 294.09 g/mol
InChI Key: IWPMQXOVTMABLF-UHFFFAOYSA-N
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Description

5-Iodo-1,2,3-trimethoxybenzene: is an organic compound with the molecular formula C9H11IO3 and a molecular weight of 294.09 g/mol . It is a derivative of trimethoxybenzene, where an iodine atom is substituted at the 5-position of the benzene ring. This compound is typically a pale yellow solid and is used as an intermediate in organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions: 5-Iodo-1,2,3-trimethoxybenzene can be synthesized through the iodination of 1,2,3-trimethoxybenzene. The reaction typically involves the use of iodine and an oxidizing agent such as nitric acid or hydrogen peroxide under controlled conditions . The reaction is carried out in a suitable solvent like acetic acid or dichloromethane, and the product is purified by recrystallization.

Industrial Production Methods: In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The product is then isolated and purified using industrial-scale crystallization or chromatography techniques .

Scientific Research Applications

Chemistry: 5-Iodo-1,2,3-trimethoxybenzene is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals, agrochemicals, and other fine chemicals .

Biology and Medicine: In medicinal chemistry, this compound is used in the synthesis of potential drug candidates. Its derivatives have been studied for their biological activities, including anti-inflammatory, antimicrobial, and anticancer properties .

Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals. It is also employed in the development of new materials with specific properties .

Mechanism of Action

The mechanism of action of 5-Iodo-1,2,3-trimethoxybenzene depends on its specific application. In biological systems, its derivatives may interact with various molecular targets, including enzymes, receptors, and DNA. The iodine atom can facilitate the formation of covalent bonds with nucleophilic sites in biomolecules, leading to the modulation of their activity .

Comparison with Similar Compounds

  • 5-Bromo-1,2,3-trimethoxybenzene
  • 5-Chloro-1,2,3-trimethoxybenzene
  • 5-Fluoro-1,2,3-trimethoxybenzene

Comparison: 5-Iodo-1,2,3-trimethoxybenzene is unique due to the presence of the iodine atom, which is larger and more polarizable compared to bromine, chlorine, and fluorine. This results in different reactivity and selectivity in chemical reactions. The iodine atom also enhances the compound’s ability to participate in halogen bonding, which can influence its biological activity and interactions with other molecules .

Properties

IUPAC Name

5-iodo-1,2,3-trimethoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11IO3/c1-11-7-4-6(10)5-8(12-2)9(7)13-3/h4-5H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWPMQXOVTMABLF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11IO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20305241
Record name 5-Iodo-1,2,3-trimethoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20305241
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25245-29-8
Record name 25245-29-8
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Record name 5-Iodo-1,2,3-trimethoxybenzene
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URL https://comptox.epa.gov/dashboard/DTXSID20305241
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Iodo-1,2,3-trimethoxybenzene
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of 5-Iodo-1,2,3-trimethoxybenzene in the development of novel therapeutic compounds?

A: this compound serves as a crucial starting material in the synthesis of sulfur-containing compounds that are structurally analogous to Combretastatin A-4 []. Combretastatin A-4 is a naturally occurring compound known for its potent antitumor activity. This research explores the potential of replacing the bridge between the aromatic rings of Combretastatin A-4 with a sulfur bridge as a strategy to develop new anticancer and antileishmanial agents.

Q2: How was this compound utilized in the synthesis of the sulfur-containing Combretastatin A-4 analogs?

A: Researchers employed coupling reactions between this compound and various substituted thiols []. This reaction leads to the formation of a thioether linkage, introducing the sulfur atom into the structure. Subsequent oxidation of the thioether to a sulfone using meta-chloroperoxybenzoic acid (m-CPBA) allows for further structural diversity. By varying the substituents on the thiol and the oxidation state of the sulfur, the researchers aimed to investigate the impact of these modifications on biological activity.

Q3: Did the synthesized compounds exhibit any promising biological activities?

A: While most of the synthesized compounds did not show significant antitubulin activity, one compound, 1,2,3-trimethoxy-4-[(4-methoxyphenyl)thio]benzene, exhibited notable activity against bovine brain tubulin []. Interestingly, the most potent antileishmanial activity was observed with 1,2,3-trimethoxy-4-(phenylthio)benzene and 1,2,3-trimethoxy-4-[(4-methoxyphenyl) sulfinyl]benzene, highlighting the potential of these sulfur-containing analogs as lead compounds for further development.

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